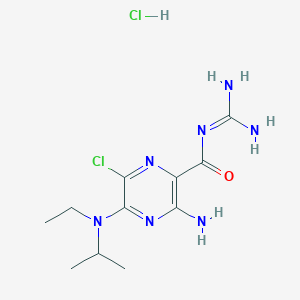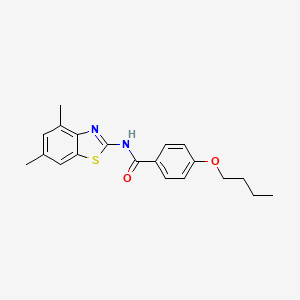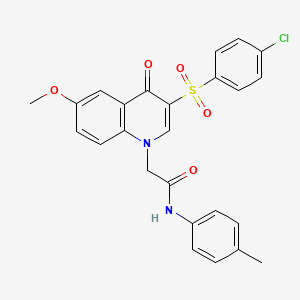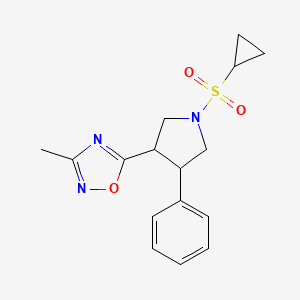
EIPA (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EIPA (hydrochloride) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the Na+/H+ exchanger, which plays a crucial role in regulating intracellular pH and cell volume. EIPA has been used in various studies to investigate the mechanisms underlying a variety of biological processes, including cell migration, apoptosis, and ion transport.
科学的研究の応用
1. Cardiac Electrophysiology
EIPA has been studied for its electrophysiologic effects on cardiac cells. Gold and Strichartz (1991) found that EIPA is an "open-channel" blocker of the cardiac sodium current at concentrations comparable to many type I antiarrhythmic agents. This discovery has implications for understanding the regulation of cardiac rhythms and potential treatment strategies for arrhythmias (Gold & Strichartz, 1991).
2. Vascular Medicine
EIPA has been shown to have anti-inflammatory properties in vascular medicine. Chen et al. (2004) demonstrated that EIPA limits vascular smooth muscle cell growth and migration, and also reduces the inflammatory component of atherogenesis and stent neointima formation (Chen, Ma, Whitman, & O’Brien, 2004).
3. Renal Physiology
EIPA's effects on renal physiology have been explored through its impact on Ca-activated K+ channels in renal microvillus membrane vesicles. Zweifach et al. (1992) found that EIPA inhibits channel currents, suggesting a role in renal ion transport and potential therapeutic applications in kidney diseases (Zweifach, Desir, Aronson, & Giebisch, 1992).
4. Cellular Proliferation
Rosskopf, Schröder, and Siffert (1995) investigated the effect of EIPA on the proliferation of immortalized lymphoblasts, indicating that EIPA's inhibition of Na+/H+ exchange could influence cell growth, which is relevant in contexts like cancer research (Rosskopf, Schröder, & Siffert, 1995).
5. Cytochrome P450 Inhibition
Sparfel et al. (2004) explored the effect of EIPA on cytochrome P450 enzymes, particularly in the context of carcinogen metabolism. Their findings suggest a potential role for EIPA in reducing the toxicity of chemical carcinogens (Sparfel, Huc, Le Vée, Desille, Lagadic-Gossmann, & Fardel, 2004).
6. Oncology and Hyperthermia
Song et al. (1993) investigated the potential of EIPA in oncology, particularly in sensitizing tumor cells to hyperthermia. They found that EIPA can lower intracellular pH and increase the thermal sensitivity of tumor cells, which could be leveraged for therapeutic purposes in cancer treatment (Song, Lyons, Griffin, & Makepeace, 1993).
7. Antiviral Properties
EIPA has also been studied for its antiviral properties. Gazina et al. (2011) demonstrated that EIPA acts as a competitive inhibitor of coxsackievirus B3 RNA polymerase, suggesting a potential role in antiviral therapy (Gazina et al., 2011).
8. Glucose Metabolism in Yeast
Haworth, Cragoe, and Fliegel (1993) examined the impact of EIPA on glucose metabolism in yeast, providing insights into the broader metabolic effects of EIPA and potential applications in microbiology (Haworth, Cragoe, & Fliegel, 1993).
特性
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN7O.ClH/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15;/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHBOQNLQNKPFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
EIPA hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/no-structure.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2775735.png)
![ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2775736.png)

![1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2775739.png)
![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2775740.png)
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2775742.png)


![2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B2775746.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2775748.png)
